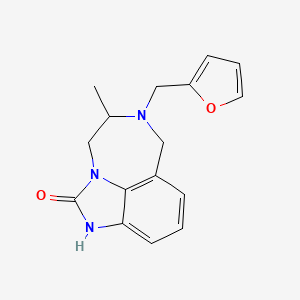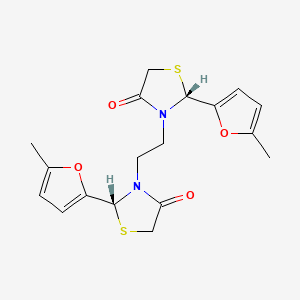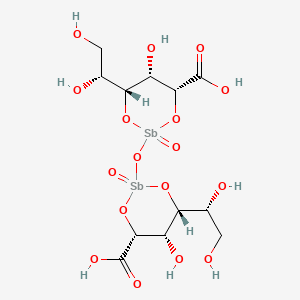
Stibogluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
Méthodes De Préparation
The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:
- Dissolving sodium gluconate in water.
- Adding antimonous chloride to the solution.
- Maintaining the temperature between 28°C and 48°C.
- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.
- Stirring and then lowering the temperature to between 20°C and 36°C.
- Adding methanol to crystallize the product.
- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .
Analyse Des Réactions Chimiques
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).
Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.
Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.
Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium stibogluconate has several scientific research applications:
Medicine: It is primarily used to treat leishmaniasis.
Chemistry: The compound is studied for its redox properties and interactions with other chemical species.
Mécanisme D'action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.
Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .
Propriétés
Numéro CAS |
100817-46-7 |
|---|---|
Formule moléculaire |
C12H20O17Sb2 |
Poids moléculaire |
679.80 g/mol |
Nom IUPAC |
(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |
Clé InChI |
PFOYFBYIHCVQGB-XCCFGPONSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


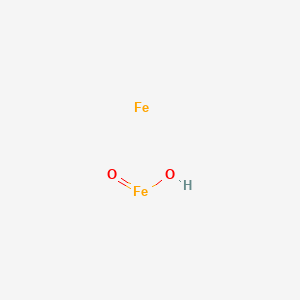
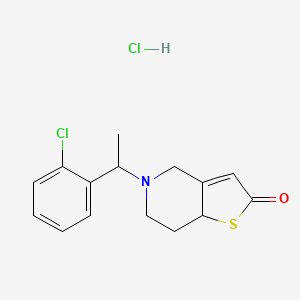
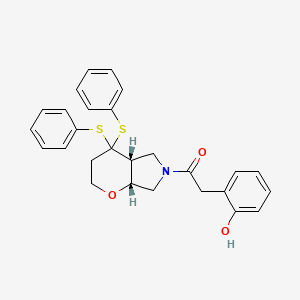



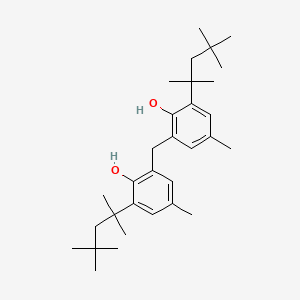
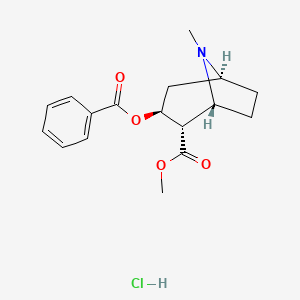
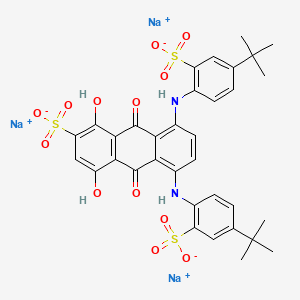
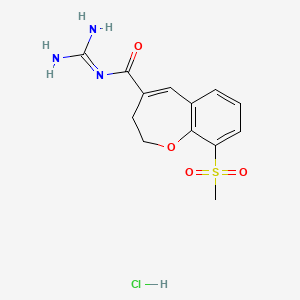

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
